molecular formula C8H13N5O2 B14618521 ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate CAS No. 58456-63-6

ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B14618521
CAS No.: 58456-63-6
M. Wt: 211.22 g/mol
InChI Key: NSPHOSJPVHHXCL-VAWYXSNFSA-N
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Description

Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a dimethylaminodiazenyl group. The E/Z designation indicates the geometric configuration of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with dimethylamine and a diazotizing agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-1H-pyrazole-4-carboxylate: A precursor in the synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate.

    Dimethylaminodiazenyl derivatives: Compounds with similar diazenyl groups but different core structures.

Uniqueness

This compound is unique due to its specific substitution pattern and geometric configuration, which confer distinct chemical and biological properties

Properties

CAS No.

58456-63-6

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

IUPAC Name

ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C8H13N5O2/c1-4-15-8(14)6-5-9-10-7(6)11-12-13(2)3/h5H,4H2,1-3H3,(H,9,10)/b12-11+

InChI Key

NSPHOSJPVHHXCL-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)/N=N/N(C)C

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N=NN(C)C

Origin of Product

United States

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